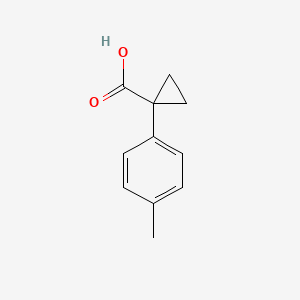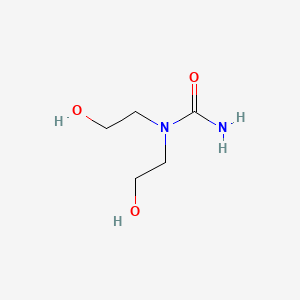
3-Fluoro-5-bromotyrosine
Overview
Description
3-Fluoro-5-bromotyrosine is a modified amino acid derived from tyrosine, characterized by the substitution of hydrogen atoms with fluorine and bromine at the 3rd and 5th positions of the aromatic ring, respectively. This compound is valuable in the biomedical field for drug discovery and research, particularly in studying the effects of modifications on tyrosine residues within proteins.
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-bromotyrosine is the protein superoxide dismutase [Mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function
Biochemical Pathways
It is commonly utilized to study the effects of modifications on tyrosine residues within proteins, aiding in the understanding of protein structures and functions . This suggests that it may influence pathways involving tyrosine-modified proteins.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Its interaction with the superoxide dismutase protein suggests it may influence cellular responses to oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can affect certain reactions involving the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-bromotyrosine typically involves the bromination and fluorination of tyrosine. One common method includes the reaction of L-tyrosine with hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) to produce 3-bromo-L-tyrosine. This intermediate can then be fluorinated using a suitable fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) are essential to maintain the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-bromotyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substitution reactions involving halogenated compounds.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted aromatic compounds .
Scientific Research Applications
3-Fluoro-5-bromotyrosine has diverse applications in scientific research:
Chemistry: It is used to study the effects of halogenation on the reactivity and properties of aromatic compounds.
Biology: The compound is utilized to investigate the role of modified tyrosine residues in protein function and structure.
Medicine: It aids in the development of targeted therapies for diseases related to protein malfunction, such as cancer and neurodegenerative disorders.
Industry: The compound is employed in the synthesis of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
3-Bromo-L-tyrosine: Similar in structure but lacks the fluorine atom.
3-Fluoro-L-tyrosine: Similar in structure but lacks the bromine atom.
Uniqueness: 3-Fluoro-5-bromotyrosine is unique due to the presence of both fluorine and bromine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and specificity in biochemical applications.
Properties
IUPAC Name |
2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDIGZRRMKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958096 | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-95-9 | |
| Record name | Tyrosine, 5-bromo-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
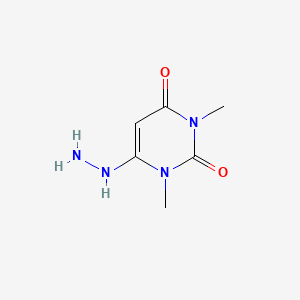
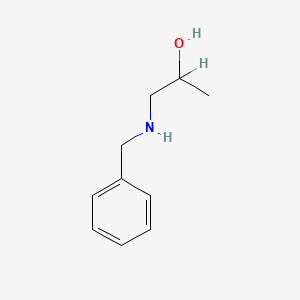
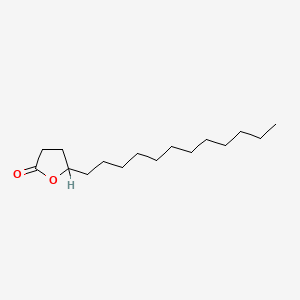
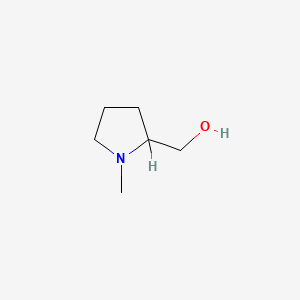
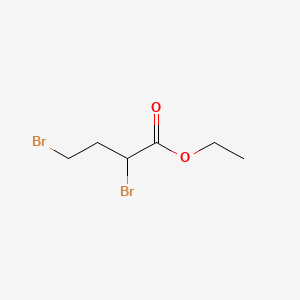
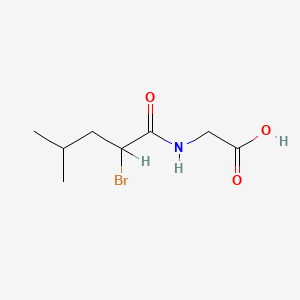
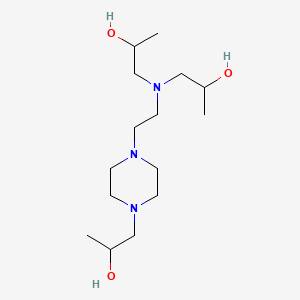

![1H-Benzo[g]indole](/img/structure/B1329717.png)

